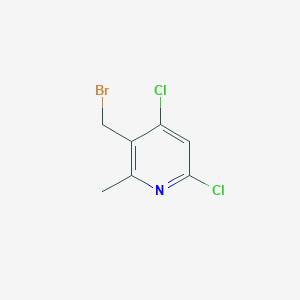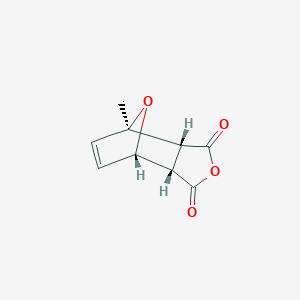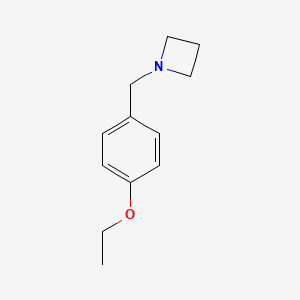
3-(Bromomethyl)-4,6-dichloro-2-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Bromomethyl)-4,6-dichloro-2-methylpyridine: is a heterocyclic organic compound that belongs to the pyridine family This compound is characterized by the presence of bromomethyl, dichloro, and methyl substituents on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-4,6-dichloro-2-methylpyridine typically involves the bromination of 4,6-dichloro-2-methylpyridine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction conditions often include maintaining a low temperature to control the reactivity and selectivity of the bromination process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Bromomethyl)-4,6-dichloro-2-methylpyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different substituent.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Nucleophilic Substitution: Products include azides, nitriles, and substituted amines.
Oxidation: Products include carboxylic acids and ketones.
Coupling Reactions: Products include various substituted pyridines with different functional groups.
Applications De Recherche Scientifique
3-(Bromomethyl)-4,6-dichloro-2-methylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of pharmaceutical agents.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-(Bromomethyl)-4,6-dichloro-2-methylpyridine involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing the compound to form covalent bonds with various molecular targets. This reactivity is exploited in synthetic chemistry to create new compounds with desired properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Chloromethyl)-4,6-dichloro-2-methylpyridine
- 3-(Fluoromethyl)-4,6-dichloro-2-methylpyridine
- 3-(Iodomethyl)-4,6-dichloro-2-methylpyridine
Uniqueness
3-(Bromomethyl)-4,6-dichloro-2-methylpyridine is unique due to the presence of the bromomethyl group, which imparts higher reactivity compared to its chloro, fluoro, and iodo analogs. This increased reactivity makes it a valuable intermediate in organic synthesis, allowing for the formation of a wide variety of derivatives through nucleophilic substitution and coupling reactions.
Propriétés
Formule moléculaire |
C7H6BrCl2N |
|---|---|
Poids moléculaire |
254.94 g/mol |
Nom IUPAC |
3-(bromomethyl)-4,6-dichloro-2-methylpyridine |
InChI |
InChI=1S/C7H6BrCl2N/c1-4-5(3-8)6(9)2-7(10)11-4/h2H,3H2,1H3 |
Clé InChI |
HHNBKCZLPXLLRT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC(=N1)Cl)Cl)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[(2Z)-2-[[15-[(Z)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-9,9,18,18-tetrakis(4-hexylphenyl)-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B15331167.png)




![Methyl 6-Amino-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B15331210.png)
![5-[2-Cyclopropyl-1-(4-fluorophenyl)-2-oxoethyl]-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2-one](/img/structure/B15331211.png)
![1-Bromo-3-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B15331220.png)


